molecular formula C11H12N2O3 B2830366 2-Cyclobutaneamidopyridine-3-carboxylic acid CAS No. 1342989-24-5

2-Cyclobutaneamidopyridine-3-carboxylic acid

Cat. No.: B2830366
CAS No.: 1342989-24-5
M. Wt: 220.228
InChI Key: OVTQHBWLYNXTHP-UHFFFAOYSA-N
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Description

2-Cyclobutaneamidopyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyclobutanecarbonylamino group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutaneamidopyridine-3-carboxylic acid typically involves the following steps:

    Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarbonyl chloride.

    Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with 2-aminopyridine to form 2-(cyclobutanecarbonylamino)pyridine.

    Carboxylation: The resulting compound is then carboxylated at the 3-position of the pyridine ring to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutaneamidopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as the corresponding alcohol.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Cyclobutaneamidopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutaneamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler pyridine derivative with a carboxylic acid group at the 2-position.

    Pyridine-3-carboxylic acid:

    Pyridine-4-carboxylic acid:

Uniqueness

2-Cyclobutaneamidopyridine-3-carboxylic acid is unique due to the presence of both a cyclobutanecarbonylamino group and a carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(7-3-1-4-7)13-9-8(11(15)16)5-2-6-12-9/h2,5-7H,1,3-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTQHBWLYNXTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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